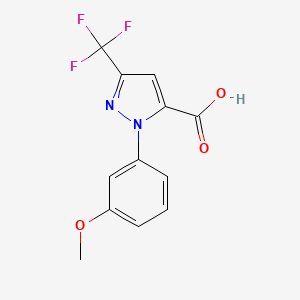

1-(3-Methoxyphenyl)-3-(trifluoromethyl)--1H-pyrazole-5-carboxylic acid

Description

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₂H₉F₃N₂O₃, molecular weight: 286.21 g/mol) is a pyrazole-based carboxylic acid derivative featuring a 3-methoxyphenyl substituent at position 1 and a trifluoromethyl (CF₃) group at position 3 of the pyrazole ring . The compound’s structure combines aromatic methoxy and electron-withdrawing CF₃ groups, which are critical for modulating its physicochemical properties, such as solubility, metabolic stability, and binding affinity. Applications of this compound remain unspecified in the literature, but structurally related pyrazole carboxylic acids are utilized as intermediates in agrochemicals (e.g., insecticides) and pharmaceuticals (e.g., anticoagulants) .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOQMXHQZHUCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate methoxyphenyl and trifluoromethyl precursors.

Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and reduce reaction time.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve modulation of the NF-kB pathway, a crucial regulator of inflammation .

Anticancer Properties

Preliminary investigations into the anticancer effects of pyrazole derivatives indicate that they can induce apoptosis in cancer cells through various pathways. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes .

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material has been explored in several studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting strong potential for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the precise molecular mechanisms involved .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyrazole Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it prevalent in agrochemicals (e.g., ’s insecticide intermediate) and pharmaceuticals (e.g., razaxaban, a factor Xa inhibitor ). Methoxy vs.

Synthetic Accessibility :

- Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 1-(3-chloro-2-pyridyl)-3-CF₃-1H-pyrazole-5-carboxylic acid is synthesized via bromination and hydrolysis of a precursor .

- Ullmann coupling (e.g., CuI/DMEDA catalysis) is effective for introducing aryl groups at position 1, as seen in ’s 4-methoxyphenyl analog.

Applications by Substituent :

Biological Activity

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C11H8F3N2O2

- Molecular Weight : 256.19 g/mol

- CAS Number : 96256-53-0

Biological Activity Overview

The biological activity of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been explored in various studies, highlighting its potential as an anticancer agent and its effects on inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.79 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of angiogenesis |

These findings suggest that the trifluoromethyl group enhances the compound's potency by improving its interaction with cellular targets.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, such as the NF-kB signaling pathway, which is crucial in the regulation of immune responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole structure significantly influence biological activity. The presence of the trifluoromethyl group is associated with enhanced potency against cancer cell lines. Additionally, substituents on the phenyl ring can alter pharmacokinetic properties, affecting bioavailability and efficacy.

Case Studies

- Study on Cytotoxicity : A study conducted by Bouabdallah et al. reported that derivatives similar to 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibited notable cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Inflammatory Response Modulation : Research by Wei et al. demonstrated that compounds with similar structural features inhibited pro-inflammatory cytokine production in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.